![molecular formula C11H7ClN2O B14865751 7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14865751.png)
7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chlorine atom at the 7th position and a furan ring at the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. One common method includes:
Condensation Reaction: 2-Aminopyridine reacts with furan-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization under acidic conditions, often using hydrochloric acid or sulfuric acid, to form the imidazo[1,2-a]pyridine core.
Chlorination: The final step involves the chlorination of the imidazo[1,2-a]pyridine core at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide, sodium methoxide, or primary amines under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
7-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Lacks the chlorine and furan substituents, resulting in different chemical and biological properties.
2-(Furan-2-yl)imidazo[1,2-a]pyridine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Chloroimidazo[1,2-a]pyridine: Lacks the furan substituent, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN2O/c12-8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-15-10/h1-7H |
InChI Key |
AUVXUYRHQRNGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


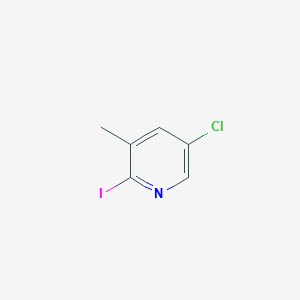
![2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14865680.png)
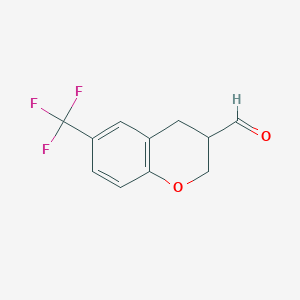

![2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14865697.png)
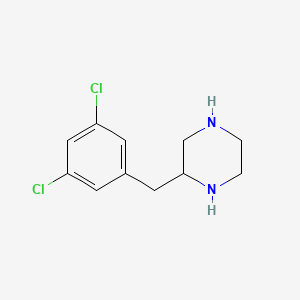


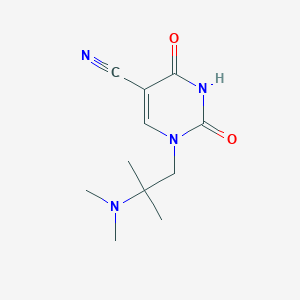
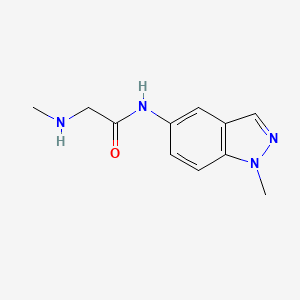

![[(1R,4Z,6R,7R)-4-ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865745.png)


